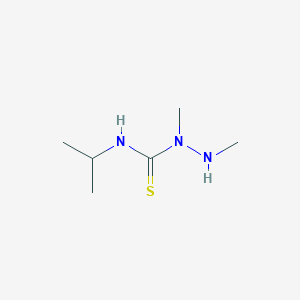
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is a chemical compound with a complex structure that includes hydrazine and thioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, such as oximes, hydrazones, and other substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile, participating in various chemical reactions that lead to the formation of new products. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- include:
Thiosemicarbazide: Known for its use in organic synthesis and potential biological activity.
Isothiosemicarbazide: Another compound with similar functional groups and chemical properties.
Uniqueness
Hydrazinecarbothioamide, 1,2-dimethyl-N-(1-methylethyl)- is unique due to its specific structural features and the presence of both hydrazine and thioamide groups.
Propiedades
Número CAS |
90447-44-2 |
|---|---|
Fórmula molecular |
C6H15N3S |
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
1-methyl-1-(methylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H15N3S/c1-5(2)8-6(10)9(4)7-3/h5,7H,1-4H3,(H,8,10) |
Clave InChI |
POLIRIWDZZXPSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)N(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)



